Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-3-phenylpyridin-2-amine

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Optimize your kinase or nNOS inhibitor SAR programs with 6-Methyl-3-phenylpyridin-2-amine (≥97% purity). Its XLogP of 2.5 (vs. 2.9 for the des-methyl analog) provides a defined lipophilicity window for CNS permeability. With only one rotatable bond and TPSA of 38.9 Ų, it offers a low conformational entropy penalty for target binding. The ≥97% purity reduces false positives in HTS libraries compared to 95% pure alternatives.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B8650845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-phenylpyridin-2-amine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
InChIKeyWQVWRJMULMPCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-phenylpyridin-2-amine: Chemical Identity, Core Scaffold, and Procurement Baseline


6-Methyl-3-phenylpyridin-2-amine (CAS 197847-97-5) is a disubstituted 2-aminopyridine building block with a methyl group at the 6-position and a phenyl ring at the 3-position of the pyridine core [1]. It possesses a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol, with a calculated XLogP3-AA of 2.5 indicating moderate lipophilicity [2]. This compound belongs to the broader class of 3-phenylpyridin-2-amines, which are utilized as intermediates in medicinal chemistry for kinase inhibitor programs, nitric oxide synthase (NOS) inhibitor development, and agrochemical lead optimization [3]. Its structural scaffold provides a hydrogen bond donor (NH₂ at C2), a hydrogen bond acceptor (pyridine N), and a rotatable phenyl ring (one rotatable bond), features that support its use as a versatile fragment or core for further derivatization [4].

Why Generic Substitution of 6-Methyl-3-phenylpyridin-2-amine for Other 2-Aminopyridine Isomers or Analogs Cannot Be Assumed


The specific regioisomeric arrangement of substituents on the 2-aminopyridine scaffold directly modulates critical physicochemical parameters, synthetic reactivity, and biological target recognition, precluding simple interchange between even closely related analogs [1]. Moving the methyl group from the 6-position to the 2-position (2-Methyl-6-phenylpyridin-3-amine, CAS 52090-60-5) alters the electronic environment of the pyridine nitrogen and amino group, shifting the XLogP from 2.5 to 2.2 [2]. Removing the methyl group entirely (3-Phenylpyridin-2-amine, CAS 87109-10-2) reduces molecular weight from 184.24 to 170.21 g/mol and changes the LogP to approximately 2.9, resulting in higher lipophilicity with correspondingly lower aqueous miscibility [3]. Such differences have been shown in 2-aminopyridine-based nNOS inhibitors to translate into measurable shifts in isoform selectivity (up to >100-fold differences in Ki ratios) and blood-brain barrier permeability (PAMPA-BBB Pe values varying by >10-fold) upon minor substituent changes [4]. Consequently, replacement without controlled comparative data risks altering a lead series' property profile in unpredictable ways.

Quantitative Differentiation Evidence: 6-Methyl-3-phenylpyridin-2-amine vs. Closest Analogs


XLogP Lipophilicity: Inter-Scaffold Comparison of 6-Methyl-3-phenylpyridin-2-amine with 3-Phenylpyridin-2-amine

6-Methyl-3-phenylpyridin-2-amine (target) exhibits a computed XLogP3-AA of 2.5, representing moderate lipophilicity. This is reduced compared to the des-methyl analog 3-Phenylpyridin-2-amine, which has a reported XLogP of approximately 2.9 [1]. The ~0.4 log unit difference is consistent with the introduction of the methyl group at the 6-position, which increases polarity slightly while maintaining favorable membrane permeability potential [2].

Physicochemical profiling Lipophilicity optimization Fragment-based drug design

Molecular Weight and Topological Polar Surface Area: Differentiation from Regional Isomer 2-Methyl-6-phenylpyridin-3-amine

6-Methyl-3-phenylpyridin-2-amine (target) has an identical molecular weight (184.24 Da) and TPSA (38.9 Ų) to its positional isomer 2-Methyl-6-phenylpyridin-3-amine (CAS 52090-60-5). However, the two regioisomers differ in lipophilicity: the target's XLogP is 2.5 versus the isomer's value of 2.2 [1]. This difference arises from the distinct positioning of the amino group relative to the phenyl ring and the methyl group, altering the electronic distribution and solvation properties. In structurally related 2-aminopyridine nNOS inhibitor scaffolds, such regioisomeric shifts have been shown to influence isoform selectivity by more than 10-fold in certain cases [2].

Isomer-specific SAR Physicochemical property space Medicinal chemistry

Synthetic Accessibility and Purity: Vendor-Documented Procurement Advantage for 6-Methyl-3-phenylpyridin-2-amine

The target compound is commercially available from multiple suppliers at purities of ≥97% (e.g., Alichem at 97% purity) [1]. In contrast, the des-methyl analog 3-Phenylpyridin-2-amine is typically offered at 95% purity . While both compounds serve as synthetic intermediates, the higher commercial purity specification of the 6-methyl derivative can reduce the need for additional purification steps in parallel synthesis workflows, saving both time and material costs for research programs [1].

Synthetic chemistry Building block procurement Hit-to-lead optimization

Structural Differentiation from Simple 2-Aminopyridine Core: Methyl and Phenyl Substitution Impact on LogP and TPSA

Relative to the unsubstituted 2-aminopyridine core (XLogP ~0.1–0.3, MW 94.12, TPSA ~38.9 Ų), 6-Methyl-3-phenylpyridin-2-amine is substantially more lipophilic (XLogP = 2.5) and has a higher molecular weight (184.24) [1]. This shift moves the molecule into a property space more favorable for interacting with hydrophobic protein pockets while still maintaining a TPSA below 40 Ų, which is associated with good membrane permeability [2]. The 6-methyl group also sterically shields the 2-amino group, potentially modulating metabolic stability via reduced N-oxidation or N-acetylation compared to unsubstituted analogs [3].

Medicinal chemistry Fragment-based drug design Property-based optimization

Defined Application Scenarios for 6-Methyl-3-phenylpyridin-2-amine Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: nNOS or Kinase Inhibitor Scaffolds Requiring Defined Lipophilicity

For structure-activity relationship (SAR) studies on 2-aminopyridine-based nNOS inhibitors or kinase programs where a lipophilicity window of XLogP 2.0–3.0 correlates with improved blood-brain barrier penetration, 6-Methyl-3-phenylpyridin-2-amine (XLogP = 2.5) offers a quantitative advantage over the more lipophilic des-methyl analog (XLogP ~2.9) and the less lipophilic regioisomer 2-methyl-6-phenylpyridin-3-amine (XLogP = 2.2) [1]. This intermediate lipophilicity is supported by PAMPA-BBB permeability data from close analogs in the 2-aminopyridine nNOS inhibitor series, where small lipophilicity changes produced permeability differences exceeding 10-fold [2].

Fragment-Based Drug Discovery: Core Fragment with Defined Molecular Complexity

As a fragment core (MW = 184.24, HBD = 1, HBA = 2, TPSA = 38.9 Ų, RotB = 1), 6-Methyl-3-phenylpyridin-2-amine occupies a property space that bridges simple aminopyridine fragments and lead-like molecules [3]. Its TPSA below 40 Ų combined with moderate lipophilicity (XLogP = 2.5) makes it suitable for fragment growth strategies targeting CNS-penetrant leads, per Veber's rules for oral bioavailability [4]. The single rotatable bond ensures low conformational entropy penalty upon target binding, a recognized advantage over fragments with multiple rotatable bonds.

Parallel Synthesis Library Construction: Building Block Requiring High Initial Purity

In high-throughput parallel synthesis workflows for generating compound libraries, the ≥97% commercial purity of 6-Methyl-3-phenylpyridin-2-amine reduces the risk of impurity-derived false positives in primary screens compared to the 95% purity typical of the des-methyl analog 3-Phenylpyridin-2-amine [5]. This higher purity standard can decrease post-synthesis purification failure rates by an estimated 2–5%, based on general parallel chemistry experience, improving overall library production efficiency.

Physicochemical Property Investigation: Studies on Methyl Substitution Effects on Cellular Permeability

The XLogP difference between 6-Methyl-3-phenylpyridin-2-amine (2.5) and its des-methyl comparator (2.9) provides a defined ~0.4 log unit shift that can be exploited in matched molecular pair analyses to quantify the contribution of the 6-methyl group to Caco-2 or MDCK permeability [1]. In related 2-aminopyridine nNOS inhibitor series, analogous lipophilicity changes have been associated with up to >10-fold differences in passive membrane permeability (PAMPA-BBB Pe values), demonstrating the utility of this compound as a tool for probing structure-property relationships [2].

Quote Request

Request a Quote for 6-Methyl-3-phenylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.